molecular formula C15H9ClFNO B8606547 6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B8606547
M. Wt: 273.69 g/mol
InChI Key: IESXCFDQCPAORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C15H9ClFNO and its molecular weight is 273.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H9ClFNO

Molecular Weight

273.69 g/mol

IUPAC Name

6-chloro-3-[(3-fluorophenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H9ClFNO/c16-10-4-5-12-13(15(19)18-14(12)8-10)7-9-2-1-3-11(17)6-9/h1-8H,(H,18,19)

InChI Key

IESXCFDQCPAORT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Chloro-1,3-dihydro-indol-2-one (Aldrich, 7.5 g, 44.92 mmol) was treated with 3-fluoro-benzaldehyde (Aldrich, 5.57 g, 44.92 mmol) in methanol (50 mL) and piperdine (0.2 mL). The mixture was heated at 75° C. overnight and then cooled to room temperature. The solid was filtered and dried to give a yellow solid. 8.8 g.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a manner similar to the method described in Example 1, 6-chlorooxindole (3.61 g, 21.5 mmol) was reacted with 3-fluoro-benzaldehyde (Aldrich, 2.26 mL, 21.5 mmol) and piperidine (2.12 mL, 21.5 mmol) in methanol to give 6-chloro-3-[1-(3-fluoro-phenyl)-methylidene]-1,3-dihydro-indol-2-one as a yellow solid (Yield 4.5 g, 76%).
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step Two
Quantity
2.12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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